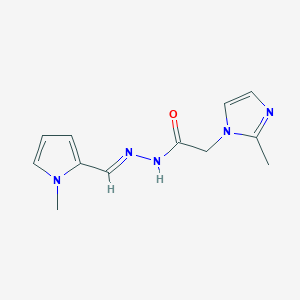

![molecular formula C20H14FN5O2S2 B2963721 N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-48-1](/img/structure/B2963721.png)

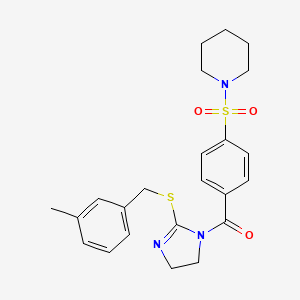

N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a three-step reaction sequence . Starting from appropriate precursors, the process engages five reactive centers: amide, amine, carbonyl, azide, and alkyne. Notably, a one-pot, three-step cascade process is employed, leading to the formation of alicyclic derivatives of quinazolinotriazolobenzodiazepine. Enantiomeric starting materials can also be used to obtain enantiomeric quinazolinotriazolobenzodiazepine with high enantioselectivity (ee of 95%) .

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is characterized by its fused ring system. The stereochemistry and relative configurations are determined using 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Molecular Probing and Receptor Studies

N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, due to its structural complexity, serves as a valuable molecular probe in the study of receptor-ligand interactions. One of the research applications involves its use in exploring the A2A adenosine receptor. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, which share a similar structural core, have been identified as potent and selective antagonists for the human A2A adenosine receptor. This finding has facilitated the development of pharmacological probes for studying the A2A receptor, thus contributing to the understanding of its role in various physiological and pathological processes (T. Kumar et al., 2011).

Anticancer Activities

Triazolopyrimidines, including compounds with structural similarities to this compound, have been synthesized and assessed for their anticancer activities. These compounds have demonstrated a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel. This unique action mechanism suggests their potential as anticancer agents, capable of overcoming resistance attributed to several multidrug resistance transporter proteins. The research has highlighted their effectiveness in inhibiting tumor growth in nude mouse xenograft models, presenting a promising avenue for the development of new anticancer therapies (N. Zhang et al., 2007).

Selective Serotonin Receptor Antagonism

The compound has been utilized in synthesizing 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which were evaluated for their binding affinity and ability to inhibit functional cellular responses to serotonin, specifically targeting the 5-HT6 receptor. These studies revealed significant selectivity and potency, making them highly selective 5-HT6 receptor ligands. This specificity holds potential for developing new treatments for neurological disorders, highlighting the compound's relevance in neuropharmacology (A. Ivachtchenko et al., 2010).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of triazolo[1,5-a]pyrimidine derivatives, which are chemically related to this compound, has demonstrated the compound's potential in contributing to the development of new antibacterial and antifungal agents. These studies involve the synthesis of novel compounds and their subsequent screening against various bacterial and fungal strains, identifying promising candidates for further pharmacological development (S. A. Komykhov et al., 2017).

Properties

IUPAC Name |

N-(4-fluorophenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O2S2/c1-12-2-8-15(9-3-12)30(27,28)20-19-23-18(22-14-6-4-13(21)5-7-14)17-16(10-11-29-17)26(19)25-24-20/h2-11H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZFBEHSJWDMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

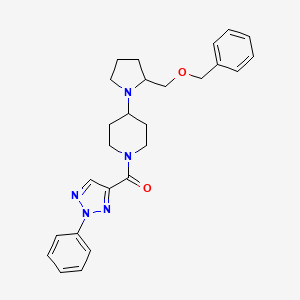

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)

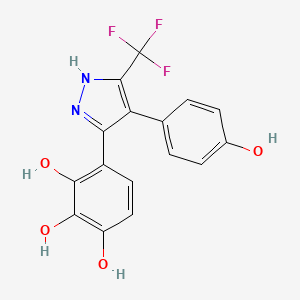

![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)

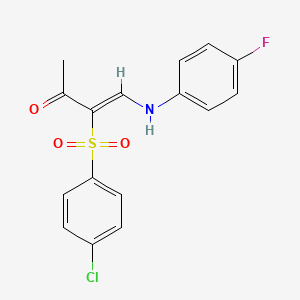

![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)

![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)

![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)